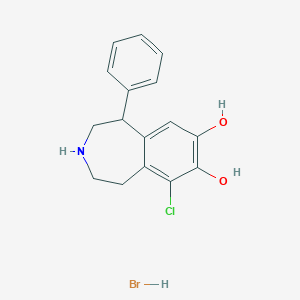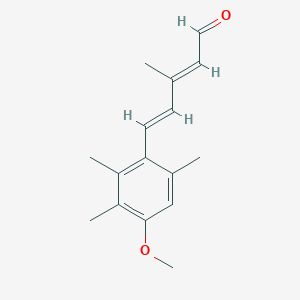
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, is a dienal with a specific arrangement of double bonds and substituents that suggest potential for various chemical applications. While the exact compound is not directly discussed in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related compounds involves the condensation of aldehyde or imine precursors. For instance, a key intermediate in the synthesis of strobilurin B, which shares a similar dienal structure, was obtained through the condensation of 4-benzyloxybutanal N-tert-butylimine with 4-chloro-3-methoxycinnamic aldehyde, achieving a 40% yield and high configurational purity . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trimethylphenyl group.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized by X-ray crystallography. For example, the crystal structure of a compound with a bis(4-methoxyphenyl)penta-dienylidene group revealed a three-dimensional network formed through various intermolecular interactions . This information is valuable as it indicates that the compound of interest may also form a complex crystal structure with specific intermolecular interactions, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the dienal group is a key aspect of such compounds. Although the provided papers do not directly address the chemical reactions of the specific compound, the presence of the dienal moiety suggests potential for reactions such as Diels-Alder cycloadditions or conjugate additions. The methoxy and trimethyl substituents could also influence the reactivity by stabilizing certain intermediates or directing the course of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analysis of a methoxy-substituted biphenyl compound provides insights into the potential planarity and steric hindrance that could be expected in the compound of interest . These structural features can affect the melting point, solubility, and overall stability of the compound.
Aplicaciones Científicas De Investigación
1. Synthesis of Strobilurins and Other Organic Compounds
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal and its derivatives play a critical role in the synthesis of various organic compounds, particularly strobilurins. These compounds are synthesized through highly stereospecific reactions and can be used to create a range of substances, including strobilurins A and X, which are useful in antibiotic applications (Grigorieva et al., 2010).
2. Preparation of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
Research has demonstrated the effectiveness of using variants of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal in the preparation of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These derivatives have potential applications in various fields including medicinal chemistry and material sciences (Khalid et al., 2020).
3. Role in Synthesis of Avenalumic Carboxamide Derivatives
This compound is also instrumental in the synthesis of avenalumic carboxamide derivatives, showcasing its versatility in organic synthesis. These derivatives have potential applications in pharmaceuticals and other chemical industries (Bazin et al., 2008).
4. Creation of Antioxidant and Anti-corrosion Compounds
Further research has explored the use of variants of this compound in creating antioxidants and corrosion inhibitors. These derivatives have shown significant effectiveness in these applications, indicating their potential in industrial and environmental chemistry (Momin et al., 2016).
Propiedades
IUPAC Name |
(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-HRCSPUOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


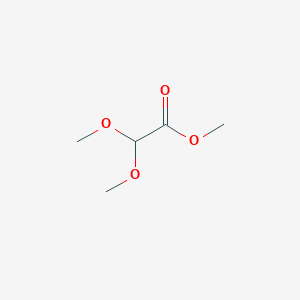
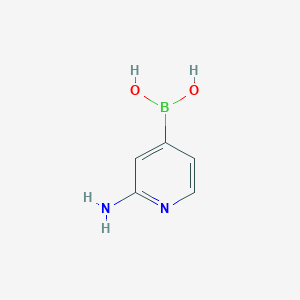

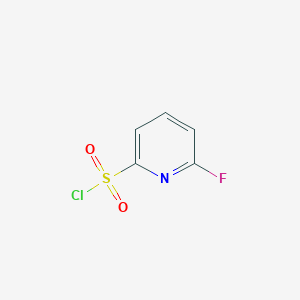
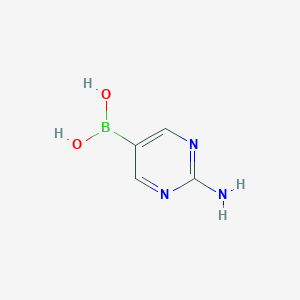
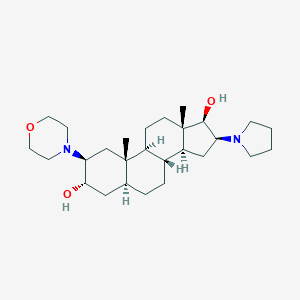
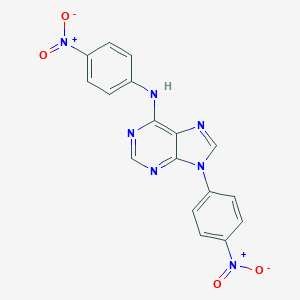
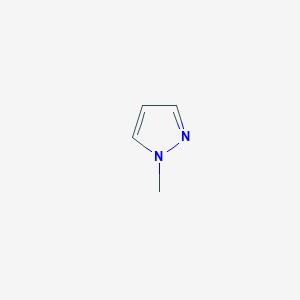
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
